EAAT2 Inhibition: Sub-50 nM Potency with Demonstrated Subtype Selectivity Over EAAT1
2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid inhibits human excitatory amino acid transporter 2 (EAAT2) with an IC50 of 36 nM, measured via reduction in [3H]-D-aspartate uptake in HEK293 cells expressing human EAAT2 [1]. In a parallel assay under identical conditions, the same compound inhibited human EAAT1 with an IC50 of 11 nM, indicating modest 3.3-fold selectivity for EAAT1 over EAAT2 [2]. This selectivity profile contrasts with the pan-EAAT inhibitor DL-TBOA, which exhibits IC50 values of 70 μM (EAAT1), 6 μM (EAAT2), and 6 μM (EAAT3)—representing approximately 167-fold lower potency on EAAT2 relative to the target compound . The 36 nM EAAT2 IC50 also compares favorably to the selective EAAT2 inhibitor WAY-213613, which is used as a benchmark pharmacological tool in EAAT2 structural studies [3].
| Evidence Dimension | EAAT2 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 36 nM |
| Comparator Or Baseline | DL-TBOA: IC50 = 6,000 nM (6 μM) for EAAT2; EAAT1 IC50 = 11 nM (target compound) |
| Quantified Difference | 167-fold more potent than DL-TBOA on EAAT2; 3.3-fold EAAT1/EAAT2 selectivity |
| Conditions | HEK293 cells expressing human EAAT2; [3H]-D-aspartate uptake assay; 4 min incubation; scintillation counting |
Why This Matters
Procurement of a compound with verified sub-50 nM EAAT2 inhibitory activity enables high-confidence pharmacological modulation of glutamate clearance without the off-target liabilities associated with pan-EAAT inhibitors like DL-TBOA.
- [1] BindingDB. BDBM50366614 (CHEMBL4176482). Inhibition of human EAAT2: IC50 = 36 nM. Assay: HEK293 cells, [3H]-D-Asp uptake, 4 min. View Source
- [2] BindingDB PrimarySearch_ki. Ligand BDBM50366614 (CHEMBL4176482). Inhibition of human EAAT1: IC50 = 11 nM. View Source
- [3] Zhang Z, et al. Structural basis of ligand binding modes of human EAAT2. Nat Commun. 2022. Cryo-EM structures with selective inhibitor WAY-213613. View Source
